Introduction: The Unique Profile of (R)-(+)-Celiprolol
Introduction: The Unique Profile of (R)-(+)-Celiprolol
An In-Depth Technical Guide to the Synthesis of (R)-(+)-Celiprolol Hydrochloride
Celiprolol is a third-generation β-adrenoceptor antagonist distinguished by its unique pharmacological profile.[1][2] It exhibits cardioselectivity as a β1-receptor antagonist while also possessing partial β2-receptor agonist activity, which contributes to its vasodilatory effects.[2][3] Clinically, it is utilized in the management of hypertension and angina pectoris.[4][5] More recently, Celiprolol has garnered significant attention for its potential therapeutic benefit in patients with vascular Ehlers-Danlos syndrome (vEDS), a rare genetic disorder characterized by fragile connective tissues.[1][5] The therapeutic activity of Celiprolol resides primarily in the (R)-(+)-enantiomer. Therefore, the efficient and stereocontrolled synthesis of this specific isomer is of paramount importance for pharmaceutical development and production.
This guide provides a detailed examination of the synthetic pathways leading to (R)-(+)-Celiprolol Hydrochloride, focusing on the core chemical transformations, stereochemical control, and process optimization. We will explore both classical resolution techniques and modern asymmetric synthesis strategies, offering insights into the rationale behind key experimental choices.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis. The structure of Celiprolol can be conceptually disconnected at key bonds to reveal simpler, more readily available starting materials. The primary disconnections are at the ether linkage and the secondary amine, identifying two key fragments: the aromatic core and the chiral aminopropanol side-chain.
Caption: Retrosynthetic analysis of (R)-(+)-Celiprolol.
This analysis highlights two fundamental strategies:
-
Racemic Synthesis followed by Chiral Resolution: Synthesize the racemic Celiprolol base and then separate the (R) and (S) enantiomers.
-
Asymmetric Synthesis: Incorporate the chiral center from a stereochemically pure starting material, such as (R)-glycidol.
Pathway I: Racemic Synthesis and Subsequent Chiral Resolution
This is a classical and robust approach where the synthesis is first focused on constructing the molecular backbone without concern for stereochemistry. The final, and critical, step is the separation of the desired enantiomer from the racemic mixture.
Step 1: Synthesis of the Aromatic Core
Several routes have been developed to synthesize the key intermediate, N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea. One common pathway starts from 4-nitrophenol.[6]
-
Acetylation: 4-nitrophenol is acetylated to form 4-nitrophenyl acetate.
-
Fries Rearrangement: The acetate undergoes a Fries rearrangement to introduce the acetyl group ortho to the hydroxyl group, yielding 3-acetyl-4-hydroxynitrobenzene. This step can be a bottleneck, and improved, more environmentally friendly conditions have been developed to increase its efficiency.[7]
-
Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation (H₂ over Pd/C), to give 3-acetyl-4-hydroxyaniline.[6]
-
Urea Formation: The aniline is reacted with N,N-diethylcarbamoyl chloride to form the final urea derivative.[6]
An alternative, improved route starts from the less expensive 4-chloronitrobenzene, which involves hydrolysis, acetylation, reduction, acylation, and the critical Fries rearrangement.[7]
Step 2: Assembly of Racemic Celiprolol
With the aromatic core in hand, the aminopropanol side-chain is installed.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the urea intermediate is reacted with epichlorohydrin in the presence of a base (e.g., K₂CO₃) to form the corresponding glycidyl ether, N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea.[6][8]
-
Epoxide Ring Opening: The epoxide ring is opened by nucleophilic attack with tert-butylamine. This reaction establishes the final carbon skeleton of racemic Celiprolol base.[6][8]
Caption: Key steps in the racemic synthesis of Celiprolol.
Step 3: Chiral Resolution
Chiral resolution is a technique that separates a racemic mixture into its individual enantiomers.[9] For Celiprolol, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties (primarily solubility) of these diastereomers allow for their separation by fractional crystallization.
Protocol: Chiral Resolution via Diastereomeric Salt Formation [10]
-
Salt Formation: Racemic Celiprolol base is dissolved in a suitable solvent, such as ethanol or methanol. A solution of a chiral acid, typically (+)-Di-O,O'-p-toluoyl-D-tartaric acid or (+)-O,O'-dibenzoyl-D-tartaric acid, in the same solvent is added.
-
Crystallization: The solution is cooled, often with seeding, to induce the crystallization of one of the diastereomeric salts. The S-Celiprolol-Di-O,O'-p-toluoyl-D-tartrate salt is often the less soluble diastereomer and precipitates out of the solution.[10]
-
Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., NaOH or KOH) to neutralize the chiral acid and liberate the enantiomerically pure S(-)-Celiprolol free base.[10] The resolving agent can then be recovered. The desired (R)-(+)-Celiprolol remains in the mother liquor from the initial crystallization and can be isolated and purified.
-
Final Salt Formation: The purified (R)-(+)-Celiprolol base is dissolved in a solvent like acetone and treated with hydrochloric acid to precipitate the final product, (R)-(+)-Celiprolol Hydrochloride.[11]
| Parameter | Chiral Resolution | Asymmetric Synthesis |
| Principle | Separation of pre-formed enantiomers | Direct synthesis of one enantiomer |
| Starting Material | Racemic Celiprolol | Chiral building block (e.g., (R)-Glycidol) |
| Theoretical Max Yield | 50% (without racemization of unwanted enantiomer) | 100% |
| Key Challenge | Finding an effective resolving agent and optimizing crystallization | Sourcing a high-purity chiral starting material |
| Industrial Preference | Less common for new processes due to waste | Often preferred for efficiency and atom economy |
Table 1. Comparison of Chiral Resolution and Asymmetric Synthesis Strategies.
Pathway II: Asymmetric (Enantioselective) Synthesis
To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to create the desired stereocenter selectively. This is the preferred industrial approach for its superior atom economy. The most common strategy involves using a chiral starting material that already contains the required stereocenter.
Key Chiral Building Block: (R)-Glycidol
(R)-Glycidol is a versatile and widely used chiral C3 building block in pharmaceutical synthesis.[12] It contains the necessary epoxide and alcohol functionalities with the correct (R)-configuration.
Protocol: Asymmetric Synthesis from (R)-Glycidol Derivative
-
Activation of Glycidol: (R)-Glycidol is often converted to a more reactive derivative, such as (R)-glycidyl tosylate or nosylate, by reaction with the corresponding sulfonyl chloride. This enhances the electrophilicity of the terminal carbon of the epoxide.
-
Ether Formation: The activated (R)-glycidol derivative is reacted with the N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea intermediate under basic conditions. This Williamson ether synthesis proceeds via an SN2 reaction, forming the chiral epoxypropoxy side-chain with retention of stereochemistry.
-
Ring Opening and Final Steps: The resulting chiral epoxide is then reacted with tert-butylamine. The nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide, yielding (R)-(+)-Celiprolol base directly.
-
Salt Formation: The final conversion to the hydrochloride salt is performed as previously described.[11]
An alternative route starts from D-mannitol, which is converted through several steps into an acetonide of (R)-glyceraldehyde.[6] This chiral aldehyde is then elaborated to form the desired side-chain, which is subsequently coupled with the aromatic core.
Caption: Asymmetric synthesis pathway using a chiral epoxide.
Purification and Analytical Characterization
Purification
The final product, (R)-(+)-Celiprolol Hydrochloride, is typically purified by recrystallization from a suitable solvent system, such as acetone-water, to achieve high chemical and polymorphic purity.[11] Controlling crystallization conditions is crucial for obtaining the desired crystal form (e.g., Form I), which has implications for the drug's stability and bioavailability.
Characterization and Quality Control
Ensuring the identity, purity, and enantiomeric excess of the final product is critical.
-
Structural Confirmation: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity and quantifying any impurities.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), have proven effective for the baseline separation of Celiprolol enantiomers.[13][14]
Conclusion
The synthesis of (R)-(+)-Celiprolol Hydrochloride can be accomplished through multiple strategic pathways. While the racemic synthesis followed by chiral resolution remains a viable method, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and reduced waste. The use of chiral building blocks like (R)-glycidol provides a direct and stereocontrolled route to the desired enantiomer. A thorough understanding of the reaction mechanisms, optimization of key steps like the Fries rearrangement, and rigorous analytical control are essential for the successful and scalable production of this important therapeutic agent.
References
-
Babu, A. R., & S, N. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 433-439. [Link]
-
Jia, L., Mao, X., Qian, C., & Chen, X. (2011). An improved synthesis of a β-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. [Link]
-
Drug Synthesis Database. (n.d.). Celiprolol hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for preparation of pure celiprolol base.
- Google Patents. (n.d.). S(-)-celiprolol, pharmaceutically acceptable salts, preparation and pharmaceutical preparations containing them.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Celiprolol. Retrieved from [Link]
-
Pepine, C. J. (2015). Celiprolol: A Unique Selective Adrenoceptor Modulator. American Journal of Cardiovascular Drugs, 15(4), 217–223. [Link]
-
Harms, K., & Yildiz, H. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]
-
PubChem. (n.d.). Celiprolol. Retrieved from [Link]
-
Pittner, H., et al. (1983). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 5(4), 582-589. [Link]
-
Wikipedia. (n.d.). Glycidol. Retrieved from [Link]
-
Servier, B. L., & Vo, D. (1999). Experimental design for enantioselective separation of celiprolol by capillary electrophoresis using sulfated beta-cyclodextrin. Electrophoresis, 20(17), 3424-3431. [Link]
Sources
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celiprolol: A Unique Selective Adrenoceptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. Celiprolol - Wikipedia [en.wikipedia.org]
- 6. Celiprolol hydrochloride, ST-1396, Cordiax, Selectol, Celectol-药物合成数据库 [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Celiprolol | 56980-93-9 [chemicalbook.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. EP0155518A2 - S(-)-celiprolol, pharmaceutically acceptable salts, preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 11. WO2007029155A2 - An improved process for preparation of pure celiprolol base - Google Patents [patents.google.com]
- 12. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
